2-chloro-6-fluoro-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a sophisticated molecule within the realm of organic chemistry. This compound integrates the fluorine, chlorine, and benzamide functionalities, alongside a triazole ring, making it a point of interest for diverse scientific explorations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-chloro-6-fluoro-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide generally involves multiple steps:
Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Benzamide Formation: This is typically achieved via acylation reactions where the chlorine and fluorine substituents are introduced onto the benzamide ring through electrophilic aromatic substitution.
Final Coupling: The final product formation involves coupling the triazole derivative with the chlorofluorobenzamide precursor, potentially using a coupling agent like EDC (ethyl(dimethylaminopropyl) carbodiimide) to facilitate the bond formation.
Industrial Production Methods:
In an industrial setting, scalability and yield optimization are critical. High-pressure reactors, advanced catalysis, and continuous flow reactions are often employed to enhance the efficiency and scalability of the synthesis. Ensuring the purity and consistency of the end product is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions at the sulfur or benzamide moiety.
Reduction: Reduction reactions may occur at the triazole or benzamide groups.
Substitution: Nucleophilic substitution is feasible due to the presence of chloro and fluoro substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminium hydride, catalytic hydrogenation.
Substitution: Sodium azide, sodium methoxide in the presence of suitable solvents like DMF (dimethylformamide).
Major Products:
Oxidative reactions generally yield sulfoxides or sulfones, while reductive reactions could lead to de-chlorination or de-fluorination products.
Scientific Research Applications
Chemistry: Utilized as a building block in synthesizing more complex molecules due to its multifunctional nature. Biology: Investigated for its potential in drug development, particularly as an inhibitor or activator of specific biological pathways. Medicine: May possess pharmacological properties making it a candidate for therapeutic research. Industry: Used in material science for the development of novel polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
This compound can interact with various molecular targets through its multiple functional groups. It can bind to proteins or enzymes, modulating their activity by either inhibition or activation, thereby affecting downstream biological pathways. The presence of halogens enhances its ability to interact with hydrophobic pockets within target proteins.
Comparison with Similar Compounds
2-chloro-N-(5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
6-fluoro-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Uniqueness:
The combination of chlorine and fluorine in the same compound provides distinct reactivity and biological interaction profiles that differ from its analogues. The specific positioning of these halogens can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it more or less potent in its biological activities compared to its structurally similar counterparts.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4OS/c1-3-10-28-20-25-24-17(26(20)14-7-4-6-13(2)11-14)12-23-19(27)18-15(21)8-5-9-16(18)22/h4-9,11H,3,10,12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVKMRVKRYAIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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